Loracarbef

Descripción

This compound is a carbacephem antibiotic sometimes grouped together with the second-generation cephalosporin antibiotics. It is marketed under the trade name Lorabid.

This compound anhydrous is a Cephalosporin Antibacterial.

This compound is a semi-synthetic, broad-spectrum, beta-lactamase resistant, second-generation cephalosporin antibiotic derived from cephasporium. The bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis through interference with the cross-linking of peptidoglycan units. This results in a reduction of cell wall stability and causes cell lysis. This compound is more active against a variety of gram-negative organisms but less active against gram-positive pathogens compared to first-generation agents.

This compound Anhydrous is an anhydrous form of this compound, a semi-synthetic, broad-spectrum, beta-lactamase resistant, second-generation cephalosporin antibiotic derived from cephasporium.

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for bacterial disease and has 1 investigational indication.

1-carbacephem antibiotic; has a broad spectrum of antimicrobial activity; structure given in first source; carbacephems differ from cephalosporins in the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group to form a tetrahydropyridine ring

See also: Cephalexin (related); Ceftazidime (related); Cefaclor (related) ... View More ...

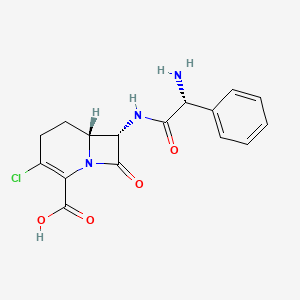

Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPHQRWPEGVNBT-UTUOFQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023223 | |

| Record name | Loracarbef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.25e-01 g/L | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76470-66-1 | |

| Record name | Loracarbef | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76470-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loracarbef [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loracarbef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loracarbef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORACARBEF ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72I5ZT78Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Loracarbef on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loracarbef is a synthetic carbacephem antibiotic, structurally and functionally related to the second-generation cephalosporins. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a pathway essential for microbial survival and integrity. This document provides a detailed overview of the molecular mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), the key enzymes in peptidoglycan synthesis. While specific kinetic data for this compound's interaction with PBPs is not extensively available in the public domain, this guide synthesizes the established principles of β-lactam antibiotic action and presents relevant antimicrobial activity data. Furthermore, it outlines a detailed experimental protocol for assessing the binding affinity of compounds like this compound to their PBP targets and includes visualizations to elucidate the mechanism and experimental workflows.

Introduction to this compound and Bacterial Cell Wall Synthesis

This compound is an oral β-lactam antibiotic characterized by a carbacephem nucleus, which confers greater chemical stability compared to cephalosporins.[1] Its broad spectrum of activity includes many common Gram-positive and Gram-negative pathogens, such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2]

The primary target of this compound, like all β-lactam antibiotics, is the bacterial cell wall, a rigid structure crucial for maintaining cell shape and resisting osmotic stress.[3] The essential component of the bacterial cell wall is peptidoglycan, a heteropolymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[3] The final and critical step in peptidoglycan synthesis, the transpeptidation reaction that cross-links the peptide side chains, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3]

Molecular Mechanism of Action of this compound

The bactericidal effect of this compound is achieved through the inhibition of PBPs.[2] The mechanism can be detailed in the following steps:

-

Acylation of Penicillin-Binding Proteins: this compound, as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan peptide side chain, binds to the active site of PBPs. The strained β-lactam ring of this compound is then nucleophilically attacked by a serine residue in the PBP active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3]

-

Inhibition of Transpeptidation: The acylation of the PBP active site renders the enzyme inactive.[3] Consequently, the transpeptidation reaction, which is vital for the cross-linking of the peptidoglycan chains, is blocked.

-

Disruption of Cell Wall Integrity and Cell Lysis: The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[2][4]

dot

References

The Genesis of a Carbacephem: A Technical Guide to the Synthesis and Discovery of Loracarbef

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and discovery of loracarbef, a notable synthetic carbacephem antibiotic. This compound represents a significant milestone in the quest for structurally novel β-lactam antibiotics with enhanced chemical stability and a favorable pharmacological profile. This document details its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and the chemical strategies employed in its synthesis. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this important therapeutic agent.

Introduction: The Need for a Stable Cephalosporin Analog

The development of β-lactam antibiotics has been a cornerstone of infectious disease therapy. However, the inherent chemical instability of some classes, such as the cephalosporins, particularly their susceptibility to hydrolysis, spurred the search for more robust structural analogs. This compound emerged from this research as a synthetic carbacephem, a class of compounds where the sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is replaced by a methylene group.[1][2] This substitution to a tetrahydropyridine ring confers greater chemical stability to this compound compared to its structural parent, cefaclor.[3]

Developed by Eli Lilly and Company, this compound gained FDA approval in 1991 and was marketed under the trade name Lorabid.[4][5] It is classified as a second-generation cephalosporin-like antibiotic, effective against a range of Gram-positive and Gram-negative bacteria responsible for common respiratory, skin, and urinary tract infections.[1][6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[6][7] This binding acylates the PBPs, rendering them inactive and halting the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

References

- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. eMIC-AntiKP: Estimating minimum inhibitory concentrations of antibiotics towards Klebsiella pneumoniae using deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SI0627429T1 - this compound isopropanolate and a process for converting this compound isopropanolate to this compound monohydrate - Google Patents [patents.google.com]

- 5. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bactericidal titers of this compound (LY 163892) in serum and killing rates in volunteers receiving 400 versus 200 milligrams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics, tissue penetration and in-vitro activity of this compound, a beta-lactam antibiotic of the carbacephem class - PubMed [pubmed.ncbi.nlm.nih.gov]

Loracarbef: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the in vitro activity of loracarbef, a synthetic carbacephem antibiotic, against a range of clinically relevant gram-negative bacteria. It includes quantitative susceptibility data, comprehensive experimental methodologies, and visualizations of its mechanism of action and the protocol for determining antibacterial susceptibility.

Introduction to this compound

This compound is an orally administered synthetic β-lactam antibiotic belonging to the carbacephem class.[1] Structurally similar to second-generation cephalosporins, it is a chemical analog of cefaclor, differing by the substitution of a methylene group for a sulfur atom in the dihydrothiazine ring.[2][3] This structural modification confers greater chemical stability.[1] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, making it effective against a variety of gram-positive and gram-negative pathogens.[4][5] It has been utilized in the treatment of infections such as respiratory tract infections, urinary tract infections, and skin and skin structure infections.[2][3]

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[4][6] The process involves the following key steps:

-

Target Binding: this compound binds to and inactivates essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3][5]

-

Inhibition of Transpeptidation: PBPs are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[6]

-

Cell Wall Destabilization: By inhibiting PBP activity, this compound prevents this vital cross-linking, leading to the formation of a defective and weakened cell wall.[6][7]

-

Bacterial Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[6]

This compound has demonstrated stability in the presence of some, but not all, bacterial β-lactamases, which are enzymes that can inactivate many β-lactam antibiotics.[2]

References

- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy [pubmed.ncbi.nlm.nih.gov]

- 2. Lorabid (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, Lorabid: Drug Facts, Side Effects and Dosing [medicinenet.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. biosynth.com [biosynth.com]

In Vitro Activity of Loracarbef Against Respiratory Pathogens: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro activity of loracarbef, a synthetic carbacephem antibiotic, against key bacterial pathogens implicated in respiratory tract infections. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of molecular and procedural pathways.

Introduction

This compound is an oral beta-lactam antibiotic belonging to the carbacephem class, which is structurally similar to the cephalosporins.[1][2] Chemically, it differs from cefaclor by the substitution of a methylene group for a sulfur atom in the dihydrothiazine ring, a modification that enhances its chemical stability.[1] this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a therapeutic option for various community-acquired infections, including those of the respiratory tract.[1][3] Its clinical efficacy is comparable to agents like amoxicillin/clavulanic acid and cefaclor in treating upper and lower respiratory tract infections.[2]

Mechanism of Action

Like other beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[1][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its structural integrity.[4][5]

By binding to and inactivating these PBPs, this compound blocks the transpeptidation process.[5] This disruption prevents the formation of a stable peptidoglycan matrix, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6]

In Vitro Susceptibility Data

The in vitro activity of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Data are often presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound and Comparators against Haemophilus influenzae

| Organism / Beta-Lactamase Status | No. of Isolates | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| H. influenzae (Overall) | 1,537 | This compound | 2.0 | 4.0 | [7] |

| Cefaclor | 2.0 | 8.0 | [7] | ||

| Cefuroxime | 1.0 | 2.0 | [7] | ||

| Cefpodoxime | 0.25 | 0.5 | [7] | ||

| Cefixime | 0.12 | 0.25 | [7] | ||

| H. influenzae (Beta-lactamase-negative) | - | This compound | - | 2.0 | [8] |

| Amoxicillin-clavulanate | - | 0.5 | [8] | ||

| H. influenzae (Beta-lactamase-positive) | - | This compound | - | 4.0 | [8] |

| Amoxicillin-clavulanate | - | 2.0 | [8] |

Table 2: In Vitro Activity of this compound and Comparators against Moraxella catarrhalis

| Organism / Beta-Lactamase Status | No. of Isolates | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| M. catarrhalis (Beta-lactamase-negative) | - | This compound | - | 0.5 | [8] |

| Amoxicillin-clavulanate | - | 0.13 | [8] | ||

| M. catarrhalis (Beta-lactamase-positive) | - | This compound | - | 2.0 | [8] |

| Amoxicillin-clavulanate | - | 0.5 | [8] |

Note: A study comparing this compound to cefaclor found their activities to be essentially equivalent against M. catarrhalis.[9][10]

Table 3: In Vitro Activity of this compound and Comparators against Streptococcus pneumoniae

| Organism / Penicillin Susceptibility | No. of Isolates | Antibiotic | % Susceptible | MIC₉₀ (mg/L) | Reference |

| S. pneumoniae (Overall) | 2,644 | This compound | 87.8% | - | [11] |

| Cefaclor | 87.2% | - | [11] | ||

| S. pneumoniae (Penicillin-susceptible) | - | This compound | 99.5% | - | [11] |

| Cefaclor | 99.5% | - | [11] | ||

| S. pneumoniae (Penicillin-intermediate) | - | This compound | 32.9% | - | [11] |

| Cefaclor | 30.8% | - | [11] | ||

| S. pneumoniae | - | This compound | - | 0.5 | [8] |

| Amoxicillin-clavulanate | - | ≤0.03 | [8] |

Table 4: In Vitro Activity of this compound and Comparators against Streptococcus pyogenes

| Organism | No. of Isolates | Antibiotic | MIC₉₀ (mg/L) | Reference |

| S. pyogenes | - | This compound | 0.25 | [8] |

| Amoxicillin-clavulanate | ≤0.03 | [8] |

Note: The MICs of this compound and other cephalosporins were found to be 16-32 times higher than those of penicillin V against Group A streptococci.[12]

Experimental Protocols for Susceptibility Testing

The determination of in vitro activity of this compound against respiratory pathogens relies on standardized antimicrobial susceptibility testing (AST) methods. These protocols are designed to produce reproducible results that can guide clinical decisions.

A. Broth Dilution Method

The broth dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC).[13]

-

Preparation of Antibiotic Concentrations: A series of twofold serial dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth), typically in microtiter plates.

-

Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized concentration of organisms (e.g., 10⁵ colony-forming units [CFU]/mL).

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours). For fastidious organisms like H. influenzae and S. pneumoniae, specialized media and incubation in a CO₂-enriched atmosphere are required.

-

Result Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[13][14]

B. Agar Dilution Method

The agar dilution method is similar to broth dilution but is performed on a solid medium.

-

Plate Preparation: Serial dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton agar) before it solidifies in Petri dishes.[13]

-

Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth dilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate.

-

Incubation: Plates are incubated under appropriate conditions.

-

Result Interpretation: The MIC is the lowest concentration of the antibiotic on the agar plate that prevents the growth of the bacterial colonies.[13]

C. Disk Diffusion (Kirby-Bauer) Test

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.

-

Plate Inoculation: A standardized inoculum of the test organism is swabbed evenly across the surface of an agar plate.

-

Disk Application: Paper disks impregnated with a specified concentration of this compound are placed on the agar surface.

-

Incubation: The plate is incubated, allowing the antibiotic to diffuse from the disk into the agar, creating a concentration gradient.

-

Result Interpretation: If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth has been prevented. The diameter of this zone is measured and compared to standardized charts to determine the susceptibility category (Susceptible, Intermediate, or Resistant).[14]

Conclusion

This compound demonstrates reliable in vitro activity against many common respiratory pathogens, including beta-lactamase-producing strains of H. influenzae and M. catarrhalis.[2][9] Its activity against S. pneumoniae is strong for penicillin-susceptible isolates, though reduced against penicillin-intermediate strains.[11] The data presented, derived from standardized susceptibility testing protocols, underscore its position as a viable oral antibiotic for the treatment of mild-to-moderate respiratory tract infections caused by susceptible organisms.[2] Continued surveillance of susceptibility patterns is essential for guiding its effective clinical use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new orally administered carbacephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound, Lorabid: Drug Facts, Side Effects and Dosing [medicinenet.com]

- 7. DSpace [repository.escholarship.umassmed.edu]

- 8. In vitro activity of this compound against common respiratory pathogens compared with amoxicillin-clavulanic acid: a multi-centre study in The Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound (LY163892), a new oral carbacephem antimicrobial agent, against respiratory isolates of Haemophilus influenzae and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of this compound (LY163892), a new oral carbacephem antimicrobial agent, against respiratory isolates of Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the susceptibility of Streptococcus pneumoniae to cefaclor and this compound in 13 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro effect on group A streptococci of this compound versus cefadroxil, cefaclor and penicillin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

An In-depth Technical Guide to Loracarbef Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of loracarbef, a synthetic carbacephem antibiotic. The information is compiled from various clinical and pharmacological studies, presenting quantitative data, detailed experimental methodologies, and visual representations of study workflows.

This compound Pharmacokinetic Profile

This compound is well-absorbed orally, with approximately 90% of a dose being absorbed from the gastrointestinal tract.[1][2][3][4] It is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion.[2] Notably, there is no evidence of human metabolism of this compound.[1][3]

Absorption and Bioavailability

The oral bioavailability of this compound is high, with studies indicating that it is well-absorbed.[5] The formulation of this compound, as well as the presence of food, can influence the rate of absorption.

-

Effect of Food: When administered with food, the peak plasma concentrations (Cmax) of this compound capsules are reduced by 50% to 60%, and the time to reach peak concentration (Tmax) is delayed by 30 to 60 minutes.[1][4] However, the total absorption, as measured by the area under the plasma concentration-time curve (AUC), remains unchanged.[1][4]

-

Formulations: The suspension formulation of this compound leads to a higher Cmax and a shorter Tmax compared to the capsule formulation in adults.[5] A study in children comparing a chewable tablet to the oral suspension found them to be bioequivalent.[2]

Distribution

This compound distributes into various body tissues and fluids. Approximately 25% of the circulating drug is bound to plasma proteins.[1][2] It achieves concentrations in middle ear fluid that are about 48% of the plasma concentration two hours after administration in pediatric patients.[1] The concentration in blister fluid is roughly half of that in the plasma.[1]

Metabolism

There is no evidence of this compound metabolism in humans.[1][3] The drug is excreted from the body unchanged.

Excretion

This compound is primarily excreted by the kidneys.[2][6] In individuals with normal renal function, the elimination half-life is approximately 1.0 to 1.2 hours.[1][2] Renal excretion can be inhibited by the co-administration of probenecid, which results in an approximate 80% increase in the AUC for this compound.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Adults (Fasting State)

| Formulation | Dose | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | AUC (µg·h/mL) | Reference |

| Capsule | 200 mg | ~8 | ~1.2 | ~1.0 | N/A | [1][4] |

| Capsule | 400 mg | ~14 | ~1.2 | ~1.0 | N/A | [1][4] |

| Suspension | 400 mg | ~17 | ~0.8 | ~1.0 | N/A | [1][4] |

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients

| Indication | Dose | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | AUC (µg·h/mL) | Reference |

| Streptococcal Pharyngitis | 7.5 mg/kg every 12h | 10.6 ± 3.6 | 0.78 ± 0.21 | 1.2 ± 0.4 | 21.4 ± 7.2 | |

| Otitis Media | 15 mg/kg every 12h | 18.0 ± 5.4 | 0.83 ± 0.44 | 1.1 ± 0.5 | 35.6 ± 9.4 | |

| General | 15 mg/kg (suspension) | 20.3 | N/A | N/A | N/A | [6] |

Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 400 mg Dose)

| Renal Function (Creatinine Clearance) | Half-life (hours) | AUC (µg·h/mL) | Reference |

| Normal | ~1.0 | 32 | [1][7] |

| Moderate (10-50 mL/min/1.73 m²) | ~5.6 | N/A | [1][3] |

| Severe (<10 mL/min/1.73 m²) | ~32 | 1085 | [1][7] |

| During Hemodialysis | ~4 | 103 | [1][7] |

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices (plasma, serum, and urine) is predominantly performed using validated HPLC methods.[6]

-

Sample Preparation:

-

Chromatographic Conditions (Example):

-

Validation Parameters:

-

Precision: Within-day coefficient of variation (CV) ranging from 2.28% to 3.67% and between-day CV from 2.38% to 5.59%.[6]

-

Recovery: Absolute recoveries ranging from 91.1% to 93.88%.[6]

-

Stability: this compound in human plasma has been shown to be stable for at least 24 hours at room temperature and for at least twelve months at -20°C.[1]

Clinical Pharmacokinetic Study in Healthy Adults

-

Study Design: Typically a single-dose, open-label, randomized, crossover design.[3]

-

Subjects: Healthy adult volunteers.

-

Procedure:

-

Subjects fast overnight before drug administration.

-

A single oral dose of this compound (e.g., 200 mg or 400 mg) is administered with water.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, and 8 hours post-dose).[6]

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

This compound concentrations in plasma are determined using a validated HPLC method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data.

-

Oral Bioavailability Study: Effect of Food

-

Study Design: A randomized, open-label, single-dose, crossover pharmacokinetic study.[3]

-

Subjects: Healthy male volunteers.

-

Procedure:

-

A single oral dose of this compound (e.g., 200 mg tablet) is administered on different occasions under fasting conditions and after a standardized meal (e.g., high-fat or low-fat, vegetarian or non-vegetarian).[3]

-

A washout period of at least one week separates the different treatment arms.

-

Serial blood samples are collected for up to 10 hours post-dose.[3]

-

Plasma this compound concentrations are measured by HPLC.

-

The pharmacokinetic parameters obtained under fed and fasting conditions are compared to assess the effect of food on bioavailability.

-

Pharmacokinetic Study in Pediatric Patients

-

Study Design: An open-label, multiple-dose study.

-

Subjects: Pediatric patients with specific infections (e.g., streptococcal pharyngitis or otitis media).

-

Procedure:

-

Patients receive multiple oral doses of this compound suspension (e.g., 7.5 mg/kg or 15 mg/kg every 12 hours).

-

After reaching steady-state, multiple blood and urine samples are collected over a dosing interval.

-

This compound concentrations in serum and urine are determined.

-

Pharmacokinetic parameters are calculated to characterize the drug's disposition in this population.

-

Pharmacokinetic Study in Patients with Renal Impairment

-

Study Design: A single-dose, open-label study in subjects with varying degrees of renal function.

-

Subjects: Subjects are categorized into groups based on their creatinine clearance (e.g., normal, mild, moderate, and severe renal impairment, and end-stage renal disease patients on hemodialysis).

-

Procedure:

-

A single oral dose of this compound is administered to all subjects.

-

Serial blood and urine samples are collected over an extended period to account for the prolonged half-life in subjects with impaired renal function.

-

For subjects on hemodialysis, blood samples are collected before, during, and after the dialysis session to determine the clearance of this compound by dialysis.

-

The relationship between creatinine clearance and this compound plasma clearance is determined to provide dosing recommendations for this patient population.[7]

-

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

Caption: Workflow of a typical pharmacokinetic study for this compound.

References

- 1. High-performance liquid chromatographic determination of this compound, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative bioavailability of this compound chewable tablet vs. oral suspension in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The safety profile of this compound: clinical trials in respiratory, skin, and urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of renal dysfunction on the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation Pathways of Loracarbef in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the carbacephalosporin antibiotic, loracarbef, in aqueous solutions. Understanding the stability and degradation of active pharmaceutical ingredients (APIs) like this compound is critical for formulation development, stability testing, and ensuring therapeutic efficacy and safety. This document summarizes key degradation pathways, presents quantitative stability data, details relevant experimental protocols, and visualizes the degradation processes.

Core Degradation Pathways

This compound, a synthetic β-lactam antibiotic, is structurally related to cefaclor but exhibits greater chemical stability in solution due to the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring.[1] However, it is still susceptible to degradation in aqueous environments, primarily through hydrolysis of the β-lactam ring, particularly under acidic conditions.

In moderately acidic aqueous solutions (pH 2.7-4.3), this compound degrades into a complex mixture of products.[2] Ten primary degradation compounds have been isolated and identified, originating from three main pathways:[2]

-

Hydrolysis of the β-lactam ring: This is a common degradation route for β-lactam antibiotics. For this compound, this initial cleavage is followed by further structural rearrangements of the six-membered heterocyclic ring, leading to the formation of five distinct degradation products.[2]

-

Intermolecular Reactions: Under acidic conditions, this compound can undergo intermolecular reactions to form four different dimeric structures containing peptide linkages.[2]

-

Oxidation: The primary amine group of this compound can be oxidized to a hydroxylamine, resulting in another degradation product.[2]

The pH of the solution significantly influences the stability of this compound. Its pH-stability profile is U-shaped, which is characteristic of zwitterionic cephalosporins, with maximum stability observed at its isoelectric point.[3]

Quantitative Stability Data

The stability of this compound in aqueous solutions is notably higher than that of structurally similar cephalosporins. The following table summarizes the comparative stability data.

| Compound | Buffer | pH | Relative Stability | Reference |

| This compound | Phosphate | 7.4 | 130-150 times more stable than cefaclor | [3] |

| This compound | Phosphate | 7.4 | 10-12 times more stable than cephalexin | [3] |

It is important to note that certain buffer systems can catalyze the hydrolysis of this compound. Acetate, borate, citrate, and particularly phosphate buffers have been shown to increase the rate of degradation.[3]

Experimental Protocols

The following section details the methodologies used to investigate the degradation of this compound in aqueous solutions.

Degradation Product Isolation and Identification

Objective: To isolate and identify the degradation products of this compound in an acidic aqueous solution.

Methodology: [2]

-

Degradation: this compound is dissolved in an aqueous solution with a pH range of 2.7-4.3.

-

Isolation: The resulting degradation products are isolated using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of:

-

Magnetic Resonance Spectroscopy (MRS): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns of the compounds.

-

Stability Studies

Objective: To determine the stability of this compound in various aqueous buffer solutions and compare it to other cephalosporins.

Methodology: [3]

-

Sample Preparation: Solutions of this compound, cefaclor, and cephalexin are prepared in different buffer systems (e.g., phosphate, acetate, borate, citrate) at a specific pH (e.g., 7.4).

-

Incubation: The solutions are maintained at a constant temperature.

-

Quantification: The concentration of the parent drug remaining at various time points is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Data Analysis: The degradation rates are calculated to determine the relative stability of the compounds.

Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the major degradation pathways of this compound and the experimental workflow for its analysis.

References

- 1. This compound | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aqueous acidic degradation of the carbacephalosporin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical properties of this compound: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

structural comparison of loracarbef and cefaclor

An In-depth Technical Guide to the Structural and Pharmacological Comparison of Loracarbef and Cefaclor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of this compound and cefaclor, two clinically significant β-lactam antibiotics. Cefaclor, a second-generation cephalosporin, has been a benchmark in oral antibiotic therapy. This compound, its structural analog, belongs to the carbacephem class and was designed to improve chemical stability. This document elucidates the critical structural differences, comparative synthesis methodologies, mechanisms of action, and profiles for in vitro activity, pharmacokinetics, and clinical efficacy. All quantitative data is presented in tabular format, and key processes are visualized using logical diagrams to facilitate direct comparison for research and development applications.

Structural and Physicochemical Comparison

The defining structural difference between this compound and cefaclor lies in the core bicyclic ring system. This compound is a carbacephem, where a methylene bridge (-CH₂-) replaces the sulfur atom found at position 1 of the dihydrothiazine ring of cefaclor, a cephalosporin.[1][2] This substitution of a carbon for a sulfur atom confers greater chemical stability to this compound.[2][3] Aside from this core difference, both molecules share an identical D-phenylglycyl side chain at position 7 and a chlorine atom at position 3, which are crucial for their antibacterial spectrum.

Table 1: Comparative Physicochemical Properties

| Property | Cefaclor | This compound | Reference(s) |

| Drug Class | Cephalosporin (Second Generation) | Carbacephem | [4][5] |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | C₁₆H₁₆ClN₃O₄ | [3][6] |

| Molecular Weight | 367.81 g/mol | 349.77 g/mol | [6][7] |

| Core Structure | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene | 1-Azabicyclo[4.2.0]oct-2-ene | [3][8] |

| Key Distinction | Sulfur atom at position 1 of the cephem ring | Methylene group at position 1 of the ring | [4] |

Mechanism of Action

Both this compound and cefaclor are bactericidal β-lactam antibiotics that share a common mechanism of action.[6][9] They function by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to and acylating penicillin-binding proteins (PBPs), which are the bacterial enzymes responsible for cross-linking the peptidoglycan strands.[9][10][11] The resulting inhibition of cell wall synthesis leads to a compromised and structurally unsound cell wall, rendering the bacterium susceptible to osmotic lysis and death.[9][11]

Synthesis Overview

The manufacturing pathways for cefaclor and this compound differ significantly, reflecting their structural origins. Cefaclor is typically produced via a semi-synthetic route, often employing an enzymatic reaction.[12][13] In contrast, this compound requires a fully synthetic pathway, a notable achievement in medicinal chemistry.[8]

Comparative In Vitro Activity

This compound and cefaclor exhibit a similar spectrum of activity against common respiratory, skin, and urinary tract pathogens.[8] However, studies indicate that this compound possesses slightly enhanced activity against some β-lactamase negative Gram-negative organisms like Haemophilus influenzae.[3][8] Against Streptococcus pneumoniae, cefaclor has been reported to be marginally more active.[14]

Table 2: Comparative In Vitro Activity (MIC₉₀, µg/mL)

| Organism (Status) | Cefaclor MIC₉₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (β-lactamase -) | Similar to this compound | 1.0 - 2.0 | [8] |

| Staphylococcus aureus (β-lactamase +) | Similar to this compound | 8.0 | [8] |

| Streptococcus pneumoniae (Pen-Susc.) | < this compound | 0.25 - 2.0 | [8][14] |

| Streptococcus pyogenes | Similar to this compound | ≤ 0.06 - 1.0 | [8] |

| Haemophilus influenzae (β-lactamase -) | Similar to this compound | 0.25 - 8.0 | [8] |

| Haemophilus influenzae (β-lactamase +) | Similar to this compound | 0.5 - 16.0 | [8] |

| Escherichia coli | Similar to this compound | 2.0 - 25 | [8] |

| Moraxella catarrhalis (β-lactamase +) | 0.5 - 8.0 | 0.5 - 8.0 | [8] |

Note: Direct comparative MIC₉₀ values are compiled from multiple sources which state "similar activity"; specific ranges for this compound are provided where available.

Comparative Pharmacokinetics

Both drugs are well-absorbed after oral administration. This compound demonstrates nearly complete absorption (~90%) and is excreted almost entirely unchanged in the urine.[15][16] Cefaclor is also well-absorbed, with 60-85% excreted unchanged renally.[6] The slightly longer half-life of this compound supports a less frequent dosing schedule in some clinical settings.

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Cefaclor | This compound | Reference(s) |

| Bioavailability | Well-absorbed | ~90% | [6][15] |

| Protein Binding | ~25% | 25% | [6][15] |

| Half-life (t½) | 0.6 - 0.9 hours | ~1.2 hours | [6][15] |

| Metabolism | Not metabolized | Not metabolized | [6][15] |

| Route of Elimination | Primarily renal (60-85%) | Primarily renal (~100%) | [6][16] |

| Effect of Food | Delays and reduces peak conc. | Delays and reduces peak conc. | [6][16] |

Comparative Clinical Efficacy and Safety

Multiple randomized, double-blind clinical trials have demonstrated that this compound administered twice daily is comparable in efficacy and safety to cefaclor administered three times daily for the treatment of various community-acquired infections.

Table 4: Summary of Comparative Clinical Trial Outcomes

| Indication | This compound Regimen | Cefaclor Regimen | Clinical Efficacy Outcome | Safety Outcome | Reference(s) |

| Skin & Skin Structure (Adults) | 200 mg BID | 250 mg TID | Favorable response: 93.3% (L) vs. 95.2% (C). Pathogen eradication: 92.2% (L) vs. 89.2% (C). | Overall adverse events: 19.9% (L) vs. 24.5% (C). No significant difference. | [2] |

| Skin & Skin Structure (Pediatric) | 15 mg/kg/day (BID) | 20 mg/kg/day (TID) | Favorable response/eradication: 97.3% (L) vs. 92.3% (C). | Low incidence of adverse reactions in both groups; no statistical difference. | |

| Uncomplicated Pyelonephritis | 400 mg BID | 500 mg TID | Clinical/Bacteriologic response: 94.1%/86.8% (L) vs. 96.0%/80.0% (C). | Most frequent adverse effects (headache, diarrhea, nausea) were comparable between groups. | [14] |

| Acute Bacterial Bronchitis | 200 mg BID | 250 mg TID | Clinical cure: 68.3% (L) vs. 66.1% (C). Improvement: 27.0% (L) vs. 28.6% (C). | Similar incidence of headache and diarrhea. | |

| Urinary Tract Infection (Women) | 200 mg QD | 250 mg TID | Cure rates: 96% (L) vs. 90% (C). | Both drugs were safe and well-tolerated. | [3] |

Experimental Protocols

Protocol: In Vitro Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 standard for broth microdilution.

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend in a sterile broth (e.g., saline) and adjust the turbidity to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microdilution wells.

-

Plate Inoculation: Prepare 96-well microtiter plates containing serial two-fold dilutions of this compound and cefaclor in CAMHB. Inoculate each well with the diluted bacterial suspension. Include a growth-control well (no antibiotic) and a sterility-control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol: Pharmacokinetic Analysis in Plasma by HPLC

This protocol is a representative method based on validated published assays.[9][12]

-

Sample Preparation: To 0.5 mL of human plasma, add an internal standard (e.g., another cephalosporin not co-administered). Precipitate proteins using a suitable agent (e.g., ammonium sulfate or acetonitrile). Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the proteins.

-

Solid-Phase Extraction (Alternative to Precipitation): Alternatively, load the plasma sample onto a C18 solid-phase extraction cartridge. Wash with water to remove interferences, and elute the analytes with methanol.[12]

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an ion-pairing agent (e.g., sodium 1-pentanesulfonate), water, and an organic modifier (e.g., methanol), with pH adjusted to ~2.5 with phosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV absorbance at 265 nm.

-

-

Quantification: Create a calibration curve by spiking blank plasma with known concentrations of this compound and cefaclor. Quantify the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the linear regression of the calibration curve.

Protocol: Enzymatic Synthesis of Cefaclor

This protocol outlines a general procedure based on patent literature.[1][12]

-

Reactor Setup: A temperature-controlled reactor is charged with immobilized penicillin G acylase enzyme.

-

Substrate Addition: A solution of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) in water is added to the reactor. The pH is adjusted to approximately 7.0 using a base (e.g., ammonia).

-

Reaction Initiation: D-phenylglycine methyl ester (PGM) hydrochloride salt is added to the reactor to initiate the enzymatic condensation.

-

Process Control: The reaction is maintained at a controlled temperature (e.g., 12-20°C) and pH (e.g., 7.0) for a set duration (e.g., 150-190 minutes). The pH is continuously maintained by the controlled addition of ammonia.

-

Crystallization and Recovery: After the reaction reaches optimal conversion, the pH is lowered to ~5.0 with acid to induce crystallization of cefaclor. The solid cefaclor is then separated from the immobilized enzyme (which can be recycled) by filtration.

-

Purification: The cefaclor crystals are redissolved by lowering the pH further (e.g., to 0.8), filtered, and then re-crystallized under controlled pH (~5.0) and temperature conditions to achieve high purity. The final product is washed and dried.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mims.com [mims.com]

- 9. High-performance liquid chromatographic determination of this compound, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. HPLC method development and validation for the determination of Cefaclor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Loracarbef In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of β-lactam antibiotics.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3] This disruption of the peptidoglycan layer, an essential component of the bacterial cell wall, leads to cell lysis and death.[1][3] this compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3][4][5][6][7]

Accurate and standardized in vitro susceptibility testing is crucial for determining the potential efficacy of this compound against clinical isolates and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized standards for antimicrobial susceptibility testing.[8] This document outlines the standardized protocols for this compound in vitro susceptibility testing based on CLSI guidelines, including broth microdilution and disk diffusion methods.

Mechanism of Action Signaling Pathway

References

- 1. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 2. Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of the susceptibility of Streptococcus pneumoniae to cefaclor and this compound in 13 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onlinemicrobiolab.ir [onlinemicrobiolab.ir]

- 6. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [repository.escholarship.umassmed.edu]

- 8. iacld.com [iacld.com]

Determining the Minimum Inhibitory Concentration (MIC) of Loracarbef: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. It exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. This value represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized conditions.[4] These application notes provide detailed protocols for determining the MIC of this compound against clinically relevant bacteria using standardized broth microdilution and agar dilution methods.

Data Presentation

The following table summarizes the typical MIC ranges for this compound against common respiratory pathogens. These values are essential for interpreting susceptibility testing results and for guiding therapeutic choices.

| Bacterial Species | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Susceptibility Breakpoints (µg/mL) |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.75 - 1.0 | 0.75 - 1.0 | ≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[5] |

| Streptococcus pneumoniae (Penicillin-Intermediate) | - | - | ≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[5] |

| Streptococcus pneumoniae (Penicillin-Resistant) | >64 | >64 | ≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[6] |

| Haemophilus influenzae (β-lactamase negative) | - | - | Check CLSI/EUCAST guidelines |

| Haemophilus influenzae (β-lactamase positive) | - | - | Check CLSI/EUCAST guidelines |

| Moraxella catarrhalis | - | - | Check CLSI/EUCAST guidelines |

Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. Breakpoints are based on CLSI guidelines where available. Researchers should always refer to the latest CLSI or EUCAST documents for the most current interpretive criteria.

Mandatory Visualizations

This compound Mechanism of Action

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

Caption: Standardized workflow for MIC determination.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate.

1. Materials:

-

This compound analytical grade powder

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae and H. influenzae, use appropriate supplemented media (e.g., CAMHB with lysed horse blood for S. pneumoniae or Haemophilus Test Medium for H. influenzae).[10][11]

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in a suitable sterile solvent (as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in the appropriate sterile broth to achieve the desired starting concentration for the serial dilutions.

3. Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

-

Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the starting this compound solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well.

-

The penultimate well should serve as a positive control (inoculum without antibiotic), and the last well as a negative control (broth only).

-

Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Protocol 2: Agar Dilution Method

This method involves incorporating varying concentrations of this compound into agar plates.

1. Materials:

-

This compound analytical grade powder

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium

-

Sterile petri dishes

-

Bacterial culture and inoculum preparation materials as described in the broth microdilution method.

-

Inoculum replicating device (e.g., Steers replicator)

2. Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound solutions in a sterile diluent at 10 times the final desired concentrations.

-

Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

-

Add 1 part of each this compound solution to 9 parts of molten agar to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free agar plate as a growth control.

3. Inoculation:

-

Prepare the standardized bacterial inoculum as described previously.

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with approximately 1-2 µL of the inoculum (final inoculum of approximately 10⁴ CFU per spot).

4. Incubation and Interpretation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

Quality Control

For both methods, it is imperative to include quality control (QC) strains with known MIC values in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains include Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 25923™.[12] The obtained MIC values for these strains should fall within the acceptable ranges specified in the current CLSI documents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.asm.org [journals.asm.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. drugs.com [drugs.com]

Application Note: Quantification of Loracarbef using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of loracarbef in pharmaceutical formulations and biological matrices. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. This document provides comprehensive experimental protocols, including sample preparation, standard solution preparation, and detailed chromatographic conditions. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.

Introduction

This compound is a synthetic carbacephem antibiotic, structurally similar to the cephalosporin class of antibiotics. Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of pharmaceuticals due to its high resolution, sensitivity, and accuracy. This application note presents a validated HPLC method for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Supelcosil LC-18-DB (250 mm x 4.6 mm, 5 µm) or equivalent L1 packing |

| Mobile Phase | Acetonitrile, Methanol, Water, and Glacial Acetic Acid (2.5:17.5:79.2:0.8 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm[1][2] |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

This compound Reference Standard (USP grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Glacial Acetic Acid (analytical grade)

-

Water (HPLC grade)

-

Ammonium Sulfate (for protein precipitation)

-

C18 Solid-Phase Extraction (SPE) cartridges

Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Figure 1: Preparation of this compound Standard Solutions.

Sample Preparation

-

Weigh and finely powder the contents of not fewer than 20 tablets/capsules.

-

Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

-

Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Two common methods for sample preparation from biological matrices are protein precipitation and solid-phase extraction.

Method A: Protein Precipitation

-

To 1.0 mL of plasma/serum sample in a centrifuge tube, add 2.0 mL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 500 µL of mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Method B: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Load 1.0 mL of the plasma/serum sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove interferences.

-

Elution: Elute the this compound from the cartridge with 1.0 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue with 500 µL of mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Figure 2: General Sample Preparation Workflow.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (µg/mL) | 0.5 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL[1][2] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from excipients or endogenous components |

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are provided in the table below.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD for replicate injections | ≤ 2.0% |

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the working standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in both pharmaceutical dosage forms and biological matrices. The method is suitable for routine quality control analysis and pharmacokinetic studies.

References

Application of Loracarbef in the Study of Beta-Lactamase Producing Strains

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of loracarbef, a carbacephem antibiotic, as a tool for studying beta-lactamase producing bacterial strains. This document includes detailed experimental protocols, quantitative data on its in vitro activity, and visual workflows to guide research in this area.

Introduction

This compound is a synthetic beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] Its stability in the presence of some beta-lactamases makes it a valuable agent for studying the mechanisms of resistance in various bacterial species. Understanding the interaction between this compound and beta-lactamase-producing strains is crucial for antimicrobial research and the development of new therapeutic strategies.

Data Presentation

The following tables summarize the in vitro activity of this compound against a range of beta-lactamase producing and non-producing bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Respiratory Pathogens

| Bacterial Species | Beta-Lactamase Status | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | Positive | 4.0 | 4.0 |

| Negative | 2.0 | 2.0 | |

| Moraxella catarrhalis | Positive | 0.5 | 1.0-2.0 |

| Negative | 0.5 | 0.5 | |

| Streptococcus pneumoniae | Not Applicable | - | 2.0[3] |

Table 2: In Vitro Activity of this compound Against Other Clinically Relevant Bacteria

| Bacterial Species | Beta-Lactamase Status | MIC90 (µg/mL) |

| Escherichia coli | Not specified | ≤ 2.0[3] |

| Staphylococcus aureus | Penicillinase-producing | - |

| Methicillin-susceptible | - | |

| Proteus mirabilis | Not specified | ≤ 2.0[3] |

| Klebsiella pneumoniae | Not specified | ≤ 2.0[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with beta-lactamase producing strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the MIC of this compound against beta-lactamase producing and non-producing bacterial strains.

Materials:

-

This compound powder

-

Bacterial strains (test and control)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent.

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Caption: Workflow for MIC Determination.

Protocol 2: Beta-Lactamase Activity Assay using Nitrocefin

Objective: To measure the beta-lactamase activity in bacterial lysates or purified enzyme preparations in the presence or absence of this compound.

Materials:

-

Nitrocefin (chromogenic cephalosporin)

-

Bacterial cell lysate or purified beta-lactamase

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of nitrocefin in DMSO.

-

Dilute the nitrocefin stock solution in the assay buffer to a final working concentration.

-

-

Sample Preparation:

-